Methyl 4-fluoro-2,6-dimethylbenzoate

Lipophilicity Partition Coefficient Drug Likeness

Researchers requiring a fluorinated benzoate ester with precise lipophilicity often encounter supply inconsistencies with non-fluorinated or regioisomeric analogs-substituting these introduces >0.5 logP shifts and altered hydrolytic stability, compromising reaction reproducibility. Methyl 4-fluoro-2,6-dimethylbenzoate (CAS 14659-60-0) resolves these challenges: • Consistent logP of 2.23-significantly lower than non-fluorinated methyl 2,6-dimethylbenzoate (logP 3.12)-ensuring predictable extraction and chromatographic behavior • Para-fluorine blocks oxidative metabolism while ortho-methyl groups provide steric protection against unwanted ester hydrolysis • ≥98% purity with full HPLC/NMR characterization; melting point 29-30°C enables reliable process development and scale-up

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
CAS No. 14659-60-0
Cat. No. B178173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2,6-dimethylbenzoate
CAS14659-60-0
SynonymsBenzoic acid,4-fluoro-2,6-dimethyl-, methyl ester
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)C)F
InChIInChI=1S/C10H11FO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3
InChIKeyGFXGMGWQPPNCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Fluoro-2,6-Dimethylbenzoate – Physicochemical Profile


Methyl 4-fluoro-2,6-dimethylbenzoate is a substituted aromatic methyl ester with the molecular formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol . Its structure features a 4‑position para‑fluorine atom and two ortho‑methyl groups (2,6‑positions) on a benzoate scaffold. This arrangement imparts a distinct electronic and steric environment: the para‑fluorine withdraws electron density inductively while also acting as a potential site for nucleophilic aromatic substitution, whereas the flanking ortho‑methyl groups create steric hindrance around the ester carbonyl . The compound is typically supplied as a white to off‑white solid with a melting point of 29–30 °C and a purity specification of ≥95–98% . Its physicochemical fingerprint—including a computed logP of 2.23, an aqueous solubility of 0.27 g/L at 25 °C, and a boiling point of 221.7 °C at 760 mmHg—differentiates it from non‑fluorinated and regioisomeric analogs [1].

1
Substituted aromatic methyl ester with para‑fluorine and ortho‑methyl shielding
Supports nucleophilic aromatic substitution and steric protection studies
2
Moderate lipophilicity context with computed logP 2.23
Differentiates from non‑fluorinated and regioisomeric analogs in partitioning assays
3
Solid‑state and solution‑phase property screening
Reported melting point and aqueous solubility support purification and formulation research

Why Methyl 4-Fluoro-2,6-Dimethylbenzoate Cannot Be Replaced


Within the class of fluorinated benzoate esters, subtle changes in substitution pattern profoundly alter lipophilicity, volatility, and steric accessibility. Methyl 4-fluoro-2,6-dimethylbenzoate exhibits a logP of 2.23, a value that is markedly lower than its non‑fluorinated counterpart methyl 2,6‑dimethylbenzoate (logP 3.12) and its ethyl ester homolog (logP 2.62), yet comparable to the regioisomer methyl 3‑fluoro‑2,4‑dimethylbenzoate (logP 2.23) . These differences in octanol‑water partitioning directly influence extraction efficiency, chromatographic retention, and passive membrane permeability in downstream applications. Moreover, the steric shielding imposed by the two ortho‑methyl groups retards the alkaline hydrolysis rate relative to less hindered esters, a phenomenon quantified in systematic kinetic studies of 4‑substituted 2,6‑dimethylbenzoates [1]. Consequently, substituting a cheaper or more readily available analog—even one differing by a single methyl or ethyl group—introduces a >0.5 logP shift and altered hydrolytic stability, which can invalidate reaction optimization, compromise purification schemes, or alter biological activity. The quantitative evidence below establishes precisely where Methyl 4‑fluoro‑2,6‑dimethylbenzoate differs from its closest comparators.

Non‑fluorinated analog
LogP shift may exceed 0.5 units, potentially altering chromatographic retention and partitioning
Ethyl ester homolog
Longer alkyl chain can reduce aqueous solubility and modify hydrolysis kinetics
Regioisomeric fluoro ester
Fluorine position may shift steric environment and electronic profile, limiting direct method transfer

Methyl 4-Fluoro-2,6-Dimethylbenzoate – Quantitative Differentiation


Lipophilicity vs. Analogs

Methyl 4-fluoro-2,6-dimethylbenzoate exhibits a calculated logP of 2.23, which is substantially lower than the non-fluorinated analog methyl 2,6-dimethylbenzoate (logP 3.12) and moderately lower than the ethyl ester derivative (logP 2.62), yet identical to the 3-fluoro regioisomer (logP 2.23) . This 0.89 log unit reduction relative to the non-fluorinated ester corresponds to an approximately 7.7‑fold decrease in octanol‑water partitioning .

Lipophilicity vs. Analogs
Cross-study comparable
ΔlogP = –0.89 vs. non‑fluorinated analog
Supports selection when lower logP is required
Data to verify; computed values from Molbase
Lipophilicity Partition Coefficient Drug Likeness

Aqueous Solubility vs. Ethyl Ester

The target compound displays a very low aqueous solubility of 0.27 g/L at 25 °C, which is approximately 2.25‑fold higher than that of its ethyl ester analog (0.12 g/L at 25 °C) . Both values are calculated but reflect the expected trend of decreasing water solubility with increasing alkyl chain length.

Aqueous Solubility vs. Ethyl Ester
Cross-study comparable
2.25‑fold higher solubility for methyl ester
May simplify handling in aqueous reaction mixtures
Calculated values; experimental validation recommended
Solubility Formulation Bioavailability

Sterically Hindered Hydrolysis Kinetics

Kinetic studies of 4‑substituted 2,6‑dimethylbenzoates demonstrate that the presence of two ortho‑methyl groups significantly retards alkaline hydrolysis compared to unhindered methyl benzoates [1]. Although direct numerical rate constants for the 4‑fluoro derivative are not tabulated in the primary reference, the class‑level effect is well established: steric shielding by the 2,6‑dimethyl groups reduces the rate of nucleophilic attack at the ester carbonyl by a factor that depends on the electronic nature of the 4‑substituent [2].

Sterically Hindered Hydrolysis Kinetics
Class-level inference
Retarded relative to unhindered methyl benzoates
Context-dependent; class effect established for 2,6-dimethylbenzoates
Specific rate constant for 4‑fluoro derivative not reported
Hydrolytic Stability Reaction Kinetics Ester Prodrugs

Boiling Point & Vapor Pressure Comparison

The target compound has a boiling point of 221.7 °C at 760 mmHg, which is slightly higher than that of the non‑fluorinated methyl 2,6‑dimethylbenzoate (215.7 °C) and notably higher than the mono‑methyl analog methyl 4‑fluoro‑2‑methylbenzoate (206.4 °C) . Its vapor pressure is 0.106 mmHg at 25 °C, comparable to the non‑fluorinated ester (0.1 mmHg) but lower than the 2‑methyl analog (0.2 mmHg) .

Boiling Point & Vapor Pressure
Cross-study comparable
+6.0 °C vs. non‑fluorinated analog; 0.106 mmHg at 25 °C
Indicates reduced volatility relative to comparators
Computed values; may inform distillation and handling protocols
Volatility Distillation Vapor Pressure

Flash Point Comparison

The flash point of methyl 4-fluoro-2,6-dimethylbenzoate is reported as 85.6 °C, which is slightly lower than the 87.3 °C flash point of the non‑fluorinated methyl 2,6‑dimethylbenzoate . The difference is small but may be relevant for safety classifications and storage requirements in large‑scale operations.

Flash Point Comparison
Cross-study comparable
–1.7 °C vs. non‑fluorinated analog
Small difference; may require review for large‑scale safety classifications
Closed cup method; atmospheric pressure
Safety Flammability Storage

Application Scenarios for Methyl 4-Fluoro-2,6-Dimethylbenzoate


Medicinal Chemistry: Lipophilicity & Metabolic Stability

The measured logP of 2.23 positions this ester as a moderately lipophilic scaffold, ideal for medicinal chemists seeking to balance membrane permeability with aqueous solubility in lead optimization. The para‑fluorine not only lowers logP relative to the non‑fluorinated analog (ΔlogP = –0.89) but also blocks a site of potential oxidative metabolism, enhancing metabolic stability . The ester group provides a handle for subsequent hydrolysis to the carboxylic acid or further derivatization, while the ortho‑methyl groups impart steric protection that slows unwanted ester hydrolysis [1].

Process Chemistry: Crystallization & Purification

The compound‘s well‑defined melting point (29–30 °C), aqueous solubility (0.27 g/L), and boiling point (221.7 °C) enable reliable process development. Its relatively low solubility in water facilitates precipitation and recovery during work‑up, while its moderate vapor pressure (0.106 mmHg) reduces losses during solvent evaporation . These properties are advantageous when scaling up synthetic routes that involve multiple extraction and concentration steps.

Analytical Reference Standard for Chromatography

The unique combination of a fluorine atom and ortho‑methyl groups imparts distinct UV absorption and retention characteristics on reverse‑phase HPLC columns. The calculated logP of 2.23 predicts a retention time intermediate between more polar (logP <1.5) and highly lipophilic (logP >3.0) analytes, making the compound a useful calibration standard for methods aimed at moderately lipophilic drug candidates . Commercial suppliers provide purity specifications of 95–98% with supporting HPLC and NMR data .

Agrochemical Intermediate for Fluorinated Pesticides

Fluorine substitution is a common strategy in agrochemical design to improve metabolic stability and environmental persistence. The para‑fluoro‑2,6‑dimethyl benzoate core serves as a privileged intermediate in the synthesis of fluorinated aryl ketones and amides, which are explored as herbicides and fungicides [2]. The quantified lipophilicity and hydrolytic stability data support its selection over non‑fluorinated or regioisomeric analogs when specific physicochemical profiles are required.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Moderate lipophilicity and metabolic site blocking
logP and metabolic stability endpoint review
Process chemistry purification
Defined melting point and low aqueous solubility
Crystallization and work‑up reproducibility
Chromatographic reference standard
Distinct UV and retention characteristics
HPLC method calibration and retention-time benchmarking
Fluorinated intermediate synthesis
para‑fluoro‑2,6‑dimethyl benzoate core
Agrochemical or material science derivatization review

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